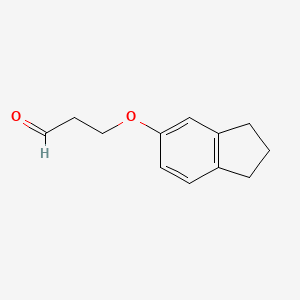

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

説明

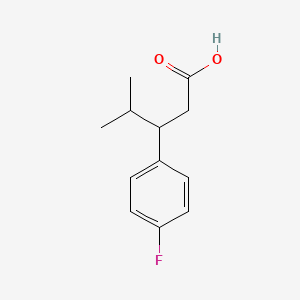

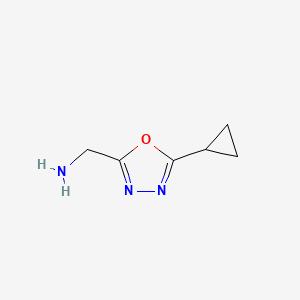

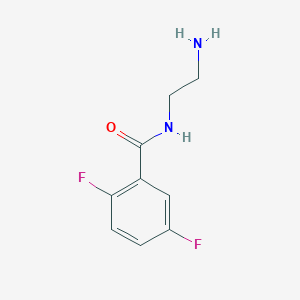

“(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has a molecular weight of 139.16 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, like “this compound”, involves various methods . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “this compound”, consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

1,3,4-Oxadiazoles, including “this compound”, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .科学的研究の応用

Synthesis Methods

The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized via polyphosphoric acid condensation of p-Toluic hydrazide and glycine, demonstrating a high-yielding route. This synthesis was characterized using FT-IR, DSC, ^13C/^1H-NMR, and mass spectrometric techniques, providing a foundational approach for the synthesis of related compounds like (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).

Biological Applications

Antitumor Potential

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibited significant antitumor potential against several cancer cell lines, including A549, HT29, and HT1080 cells. Some compounds showed comparable or even better cytotoxic activity than the reference drug doxorubicin, highlighting the potential of 1,3,4-oxadiazol derivatives in cancer therapy (A. Ramazani et al., 2014).

Antimicrobial Activity

Novel 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine compounds have been synthesized and demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, underscoring the utility of 1,3,4-oxadiazol derivatives in developing new antimicrobial agents (K. Kapadiya, G. Dubal, Y. Bhola, & P. Dholaria, 2020).

Pharmacological Properties

Anticoagulant Agents

The synthesis of 1,3,4-oxadiazoles as potential anticoagulant agents has been explored, with derivatives showing significant increases in prothrombin time and clotting time in ex vivo evaluations. This indicates the potential of these compounds in anticoagulant therapy, offering a new avenue for therapeutic intervention in conditions requiring anticoagulation (V. Iyer et al., 2016).

将来の方向性

The future directions for “(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . There is a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

特性

IUPAC Name |

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVNVWZQZDEHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3072847.png)

![2-cyclopentyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3072890.png)

![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)